4-Propyl-1-oxa-4-azaspiro[4.4]nonane

Catalog No.
S12364577
CAS No.
74379-49-0
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Propyl-1-oxa-4-azaspiro[4.4]nonane

CAS Number

74379-49-0

Product Name

4-Propyl-1-oxa-4-azaspiro[4.4]nonane

IUPAC Name

4-propyl-1-oxa-4-azaspiro[4.4]nonane

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-2-7-11-8-9-12-10(11)5-3-4-6-10/h2-9H2,1H3

InChI Key

CPZDKNUFLREXKM-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCOC12CCCC2

4-Propyl-1-oxa-4-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure that includes a spirocyclic framework and a propyl substituent. This compound features a nitrogen atom as part of its spiro structure, which contributes to its chemical reactivity and biological activity. The molecular formula of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane is C11_{11}H19_{19}N\O, and it has gained attention in various fields of research due to its potential applications in medicinal chemistry and materials science.

, including:

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.
  • Reduction: Reduction reactions can convert oxo groups into alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides, acyl chlorides, and amines under appropriate conditions.

The specific reaction conditions and reagents can significantly influence the outcomes of these transformations.

The biological activity of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane is attributed to its ability to interact with various biological targets. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. Its unique spirocyclic structure allows for distinctive interactions with biological molecules, which could lead to therapeutic effects in cellular processes. Research indicates potential applications in pharmacology due to its structural features that may influence drug-receptor interactions.

The synthesis of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane typically involves cyclization reactions that form the spirocyclic ring system. One common method includes the reaction of a suitable precursor, such as a 1,4-diketone, with an amine and an alcohol under acidic or basic conditions. This process leads to the formation of the desired spirocyclic structure through intramolecular cyclization .

Industrial Production Methods

For industrial applications, similar synthetic routes are employed but optimized for larger-scale production. Techniques such as continuous flow reactors and automated systems enhance efficiency and scalability. Purification methods like crystallization, distillation, or chromatography are used to achieve high-quality products suitable for various applications.

Studies on the interaction of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane with biological targets are crucial for understanding its mechanism of action. The compound's interactions may involve binding to specific receptors or enzymes, influencing signaling pathways in cells. These studies help elucidate its therapeutic potential and guide future drug development efforts .

Several compounds share structural similarities with 4-Propyl-1-oxa-4-azaspiro[4.4]nonane:

Compound NameStructural FeaturesUnique Properties
1-Oxa-6-azaspiro[4.4]nonaneSimilar spirocyclic structureDifferent substituents affecting reactivity
8-Oxa-2-azaspiro[4.5]decaneDifferent ring sizeDistinct reactivity and applications
3-Azaspiro[5.5]undecaneLarger spirocyclic frameworkPotentially different biological activities
2-Oxa-spiro[3.3]heptaneSmaller spirocyclic structureVaries in chemical properties and applications

Uniqueness

The uniqueness of 4-Propyl-1-oxa-4-azaspiro[4.4]nonane lies in its specific arrangement of atoms and the presence of the propyl group, which can significantly influence both its chemical reactivity and interactions with biological targets compared to similar compounds. This distinctiveness makes it an important subject for ongoing research in various scientific fields.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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